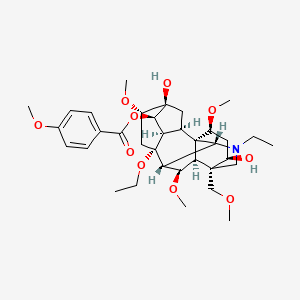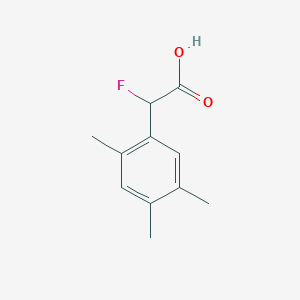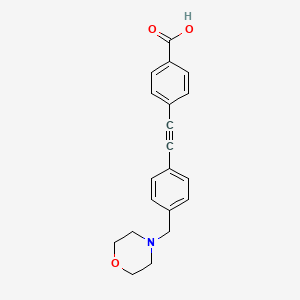
8-O-Ethylyunaconitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-O-Ethylyunaconitine is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaeli Debx . This compound is known for its complex molecular structure, which includes an aconitane carbon skeleton with four six-membered rings and two five-membered rings . The compound has been studied for its potential analgesic properties and other biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-O-Ethylyunaconitine can be synthesized through semi-synthetic methods starting from other diterpenoid alkaloids such as lappaconitine, crassicauline A, or yunaconitine .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots of Aconitum carmichaeli Debx. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 8-O-Ethylyunaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the structure-activity relationship of diterpenoid alkaloids.
Mécanisme D'action
The analgesic effect of 8-O-Ethylyunaconitine is believed to be mediated through its interaction with specific molecular targets and pathways . The compound likely acts on the central nervous system by modulating the activity of neurotransmitters and ion channels involved in pain perception . The exact molecular targets and pathways are still under investigation, but it is known that the presence of an ethoxy group at C-8 and an aromatic ester at C-14 are crucial for its activity .
Comparaison Avec Des Composés Similaires
- Lappaconitine
- Crassicauline A
- Yunaconitine
- 8-O-deacetyl-8-O-ethylcrassicauline A
- Hemsleyanisine
Propriétés
Formule moléculaire |
C35H51NO10 |
|---|---|
Poids moléculaire |
645.8 g/mol |
Nom IUPAC |
[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29-,30-,32+,33-,34-,35+/m1/s1 |
Clé InChI |
YBCOIJNAMJAFSO-KIXTXXQVSA-N |
SMILES isomérique |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |
SMILES canonique |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)




